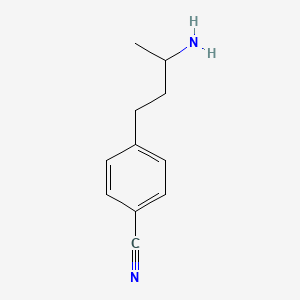

4-(3-aminobutyl)benzonitrile

Description

4-(3-Aminobutyl)benzonitrile is a benzonitrile derivative featuring a nitrile group (-C≡N) at the para position of a benzene ring, substituted with a 3-aminobutyl chain (-CH₂CH₂CH(NH₂)CH₃).

Propriétés

Numéro CAS |

74697-69-1 |

|---|---|

Formule moléculaire |

C11H14N2 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

4-(3-aminobutyl)benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9H,2-3,13H2,1H3 |

Clé InChI |

DSXBESAQISJNCZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC1=CC=C(C=C1)C#N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(3-aminobutyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. Another method involves the use of a Grignard reagent, where 4-cyanobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of 4-(3-aminobutyl)benzonitrile often involves large-scale batch reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-aminobutyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

4-(3-aminobutyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(3-aminobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-aminobutyl)benzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, molecular weights, and applications:

Key Research Findings

Biological Activity: Derivatives like 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile exhibit selective inhibition of glucose transporter GLUT1, highlighting the role of benzonitrile scaffolds in targeting metabolic pathways . Triazole-substituted analogs (e.g., 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) are critical intermediates in antineoplastic agents, demonstrating the versatility of benzonitrile cores in medicinal chemistry .

Physicochemical Behavior: 4-(Dimethylamino)benzonitrile displays solvatochromism due to its electron-donating dimethylamino group, making it a model compound for studying solvent-polarity effects . Boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) enable cross-coupling reactions, underscoring their utility in materials science .

Synthetic Accessibility: Aminomethyl-substituted analogs (e.g., 3-(Aminomethyl)benzonitrile) are commercially available at high purity, facilitating rapid incorporation into drug discovery pipelines .

Contrasting Features

- Substituent Position: The meta-substituted 3-(Aminomethyl)benzonitrile vs. para-substituted 4-(3-aminobutyl)benzonitrile may exhibit divergent reactivity due to steric and electronic effects.

- Functional Group Diversity: While 4-(3-aminobutyl)benzonitrile has a primary amine, derivatives like 4-(Dimethylamino)benzonitrile feature tertiary amines, altering solubility and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.